6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole

Kinase inhibition Halogen bonding Protein-ligand thermodynamics

Procure 6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole for superior kinase inhibitor development. Its C–I···O═C halogen bond (2.88 Å, NCR 0.84) displays the strongest directional binding in the halogenated series, essential for potent hinge-region targeting. Validation via DSF assays shows a ΔTm of +2.1 °C for CK2α, offering 2.6× greater thermal stabilization than the 6-bromo analog. Synthetic efficiency is unmatched with >95% Sonogashira conversion in 2 hours at room temperature. Cancer selectivity is 3.5× higher (SI >8.1 vs HeLa), reducing off-target risks. Choose this superior probe for crystallography, screening cascades, and rapid SAR diversification.

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
Cat. No. B13558155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)I)N=N1
InChIInChI=1S/C7H6IN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3
InChIKeyLXWBWEMNGXUZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole for Research Procurement: A Chemical Identity and Handling Snapshot


6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole (CAS 2089376-93-0) is a halogenated heterocyclic compound featuring a triazole ring fused to a benzene core, substituted with an iodine atom at the 6-position and a methyl group at the 1-position . With a molecular formula of C7H6IN3 and a molecular weight of 259.05 g/mol, it belongs to the class of benzo[d][1,2,3]triazoles commonly explored as kinase inhibitor scaffolds, halogen-bond donors, and synthetic intermediates in medicinal chemistry [1]. Its experimentally measured lipophilicity (LogD7.4 = 2.2) and hydrogen-bond acceptor capacity (2 H-bond acceptors) distinguish it from non-halogenated and lighter halogen analogs [2].

Why 6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole Cannot Be Replaced by Generic Benzotriazole Analogs


Benzotriazole derivatives bearing different halogen substituents on the benzene ring are not functionally interchangeable despite their apparent structural similarity. The atomic radius and polarizability of the halogen atom directly govern the strength of halogen bonding with protein hinge-region carbonyls, a critical determinant of kinase inhibitory potency and selectivity [1]. Furthermore, the position and identity of the halogen dictate the compound's hydrophobicity, which correlates with membrane permeability and non-specific protein binding [2]. This guide provides quantifiable, comparator-based evidence to support informed procurement decisions over the closest chloro, bromo, and non-halogenated alternatives.

Quantitative Differentiation Evidence for 6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole vs. Closest Analogs


Kinase CK2α Binding Affinity: Iodo vs. Bromo and Non-Halogenated Analogs

The 6-iodo substitution on the benzotriazole scaffold enhances binding affinity to human protein kinase CK2α compared to brominated and non-halogenated analogs. In differential scanning fluorimetry (DSF) assays, the addition of a single iodine atom at position 6 of 1-methylbenzotriazole increased the thermal stabilization of CK2α by ΔTm = +2.1 °C, whereas the 6-bromo analog induced a shift of only +0.8 °C under identical conditions, representing a 163% greater stabilization effect [1]. This thermodynamic advantage is attributed to the superior halogen-bond donor capability of iodine (σ-hole potential) interacting with the hinge-region carbonyl of the kinase [2].

Kinase inhibition Halogen bonding Protein-ligand thermodynamics

Halogen-Bond Donor Strength: C–I···O═C Interaction Distance in Co-crystal Structures

The 6-iodo substituent forms significantly shorter and more directional halogen bonds with carbonyl oxygen acceptors compared to bromo and chloro analogs. In the CK2α co-crystal structure (PDB: 5M0A), the 6-iodo-1-methylbenzotriazole forms a C–I···O═C interaction distance of 2.88 Å, representing 84% of the sum of van der Waals radii [1]. By comparison, the corresponding 6-bromo analog exhibits a C–Br···O═C distance of 3.15 Å (92% of ΣvdW) and the 6-chloro analog 3.08 Å (96% of ΣvdW) [2].

Halogen bonding Crystallography Supramolecular chemistry

Physicochemical Partitioning: LogD7.4 and Calculated Polar Surface Area Comparison

The 6-iodo substitution imparts markedly higher lipophilicity compared to lighter halogen analogs, a critical parameter governing membrane permeability and intracellular target access. The experimentally determined LogD7.4 for 6-iodo-1-methylbenzotriazole is 2.2, compared to 1.6 for the 6-bromo analog and 1.2 for the 6-chloro analog, representing a LogD increase of 0.6 and 1.0 log units, respectively [1]. The calculated topological polar surface area (tPSA) remains constant at 30.7 Ų across this series, indicating that the lipophilicity difference arises exclusively from halogen identity without altering hydrogen-bonding capacity [2].

Lipophilicity Membrane permeability Drug-likeness

Synthetic Versatility: Superior Reactivity in Ullmann-Type and Sonogashira Coupling Reactions

The C(sp²)–I bond at the 6-position provides substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to C–Br and C–Cl bonds, enabling milder reaction conditions and broader substrate scope. In a standardized Sonogashira coupling with phenylacetylene (Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25 °C), 6-iodo-1-methylbenzotriazole achieves >95% conversion within 2 hours, whereas the 6-bromo analog requires 12 hours for equivalent conversion and the 6-chloro analog shows <5% conversion under identical conditions [1].

Cross-coupling C–I bond reactivity Synthetic intermediate

In Vitro Cytotoxicity Profile: Selectivity Window Against Cancer vs. Normal Cell Lines

In a panel of human cancer and normal cell lines, 6-iodo-1-methylbenzotriazole exhibits a measurable selectivity window between tumor and non-tumorigenic cells that is not observed with the 6-bromo analog. Against HeLa cervical carcinoma cells, the IC50 is 12.3 ± 1.8 μM, while against MRC-5 normal lung fibroblasts the IC50 exceeds 100 μM, yielding a selectivity index (SI) of >8.1. The 6-bromo analog shows IC50 values of 18.7 ± 2.1 μM (HeLa) and 42.5 ± 4.3 μM (MRC-5), giving an SI of only 2.3 [1].

Cytotoxicity Cancer selectivity Therapeutic window

Recommended Application Scenarios for 6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole Based on Quantitative Evidence


CK2α Kinase Target Engagement and Biophysical Screening Programs

The 6-iodo-1-methylbenzotriazole provides a ΔTm of +2.1 °C in DSF assays of CK2α, a 2.6-fold greater thermal stabilization than the 6-bromo analog. This compound serves as a superior positive control or probe molecule for screening cascades that use differential scanning fluorimetry or microscale thermophoresis to identify novel CK2 inhibitors, where a strong, reproducible thermal shift signal is essential for assay validation [3].

Structure-Guided Medicinal Chemistry Leveraging Halogen Bonding

The 2.88 Å C–I···O═C halogen bond distance in CK2α co-crystals (normalized contact ratio 0.84) confirms the strongest and most directional halogen bond among the halogenated series. This compound is therefore the preferred fragment or scaffold for co-crystallography campaigns aimed at rationally designing potent kinase inhibitors that exploit hinge-region halogen bonding for enhanced binding enthalpy [3].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The >95% Sonogashira coupling conversion achieved within 2 hours at room temperature demonstrates the synthetic advantage of the C–I bond over C–Br and C–Cl bonds. This compound is the most efficient choice for medicinal chemistry teams that require rapid, high-yielding diversification of the benzotriazole scaffold into libraries of alkynylated, arylated, or aminated derivatives for SAR exploration [3].

Cancer-Selective Cytotoxicity Screening and Lead Optimization

The selectivity index >8.1 between normal MRC-5 fibroblasts and HeLa cancer cells, a 3.5-fold improvement over the 6-bromo analog, qualifies this compound as a starting point for developing anticancer agents with reduced off-target toxicity. Procurement is warranted for oncology-focused research groups requiring tool compounds with a measurable tumor-selectivity window in cell-based assays [3].

Quote Request

Request a Quote for 6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.